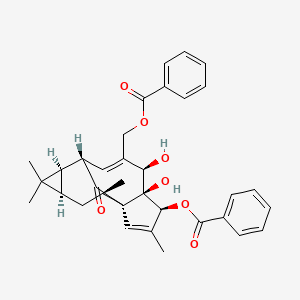
Ingenol 3,20-dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ingenol 3,20-dibenzoate is a diterpenoid compound derived from the plant Euphorbia peplus. It is known for its potent biological activities, particularly as a selective agonist of protein kinase C (PKC) isoforms. This compound has garnered significant interest due to its ability to induce apoptosis and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ingenol 3,20-dibenzoate can be synthesized through a multi-step process involving the esterification of ingenol with benzoic acid. The reaction typically requires the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: Ingenol 3,20-dibenzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ingenol derivatives with different functional groups.
Scientific Research Applications
Ingenol 3,20-dibenzoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving PKC.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
Ingenol 3,20-dibenzoate exerts its effects primarily through the activation of protein kinase C (PKC) isoforms. It induces the selective translocation of nPKC-delta, -epsilon, and -theta, as well as PKC-mu, from the cytosolic fraction to the particulate fraction. This translocation triggers a cascade of signaling events that lead to the induction of apoptosis through de novo synthesis of macromolecules . Additionally, this compound has been shown to interact with the erythropoietin receptor (EPOR), exhibiting synergistic and antagonistic effects depending on the concentration .
Comparison with Similar Compounds
Ingenol 3,20-dibenzoate is unique among similar compounds due to its specific activation of PKC isoforms and its potent apoptotic activity. Similar compounds include:
Ingenol 3-benzoate: Another ester derivative of ingenol with similar PKC activation properties.
Phorbol esters: A class of compounds that also activate PKC but differ in their potency and selectivity.
Bryostatin: A macrolide lactone that modulates PKC activity but has a different mechanism of action and therapeutic profile.
This compound stands out due to its high selectivity for specific PKC isoforms and its ability to induce apoptosis through unique signaling pathways .
Properties
Molecular Formula |
C34H36O7 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate |
InChI |
InChI=1S/C34H36O7/c1-19-17-33-20(2)15-25-26(32(25,3)4)24(28(33)36)16-23(18-40-30(37)21-11-7-5-8-12-21)27(35)34(33,39)29(19)41-31(38)22-13-9-6-10-14-22/h5-14,16-17,20,24-27,29,35,39H,15,18H2,1-4H3/t20-,24+,25-,26+,27-,29+,33+,34+/m1/s1 |
InChI Key |
GIMKEHNOTHXONN-NXBFFCPZSA-N |
SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |
Pictograms |
Irritant |
Synonyms |
ingenol dibenzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


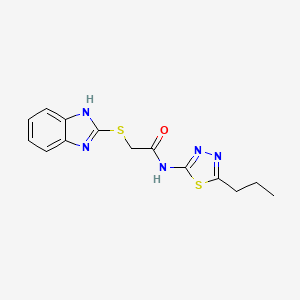
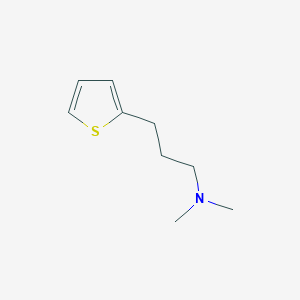
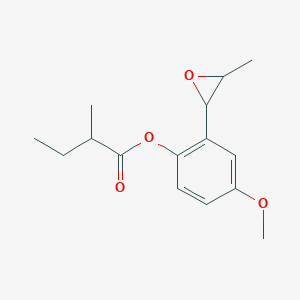
![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)


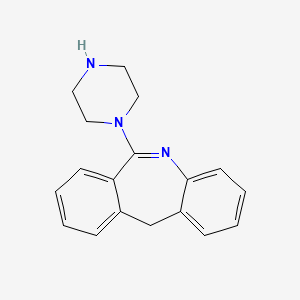
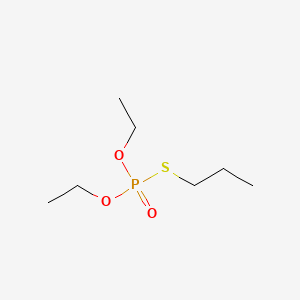

![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)

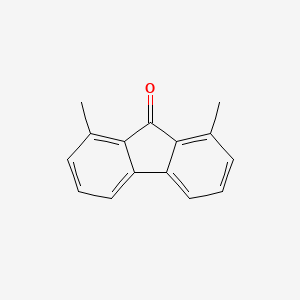
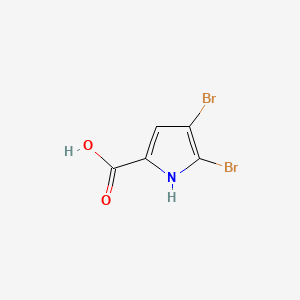
![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)
